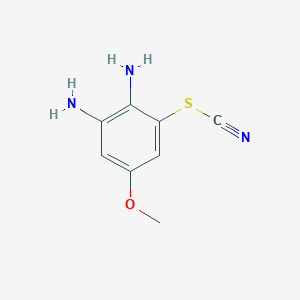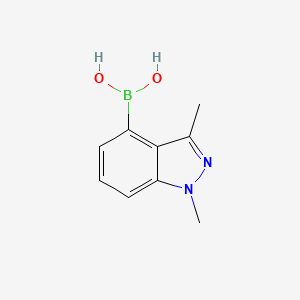
1,3-Dimethyl-1H-indazole-4-boronic acid
Overview
Description
1,3-Dimethyl-1H-indazole-4-boronic acid is a boronic acid derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
It’s known that indazole derivatives are key components in functional molecules used in a variety of applications . For instance, the 1H-indazole-3-amine structure has been demonstrated to be an effective hinge-binding fragment, binding effectively with the hinge region of tyrosine kinase .
Mode of Action
It’s known that indazole derivatives interact with their targets in various ways depending on the functional groups and substitution patterns around the ring .
Biochemical Pathways
Indazole derivatives are known to be involved in a broad range of chemical and biological properties .
Pharmacokinetics
It’s known that the suzuki–miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds, involves organoboron reagents like boronic acids . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that certain indazole derivatives have shown antitumor activity .
Action Environment
The synthesis of indazole derivatives is known to be influenced by various factors, including the reaction conditions and the functional groups involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-indazole-4-boronic acid can be synthesized through various methods. One common approach involves the borylation of 1,3-dimethyl-1H-indazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-indazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate, under inert atmosphere and elevated temperatures.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
1,3-Dimethyl-1H-indazole-4-boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-indazole-6-boronic acid
- 1,6-Dimethyl-1H-indazole-4-boronic acid
- 1-Methyl-1H-indazole-4-boronic acid
Uniqueness
1,3-Dimethyl-1H-indazole-4-boronic acid is unique due to the specific positioning of the boronic acid group at the 4-position of the indazole ring. This positioning can influence its reactivity and binding properties, making it distinct from other boronic acid derivatives of indazole.
Properties
IUPAC Name |
(1,3-dimethylindazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-9-7(10(13)14)4-3-5-8(9)12(2)11-6/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAPXDGNGQWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=NN(C2=CC=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


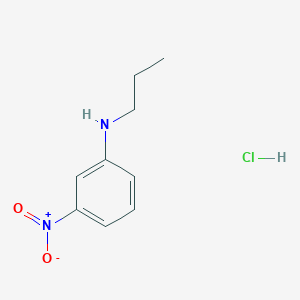
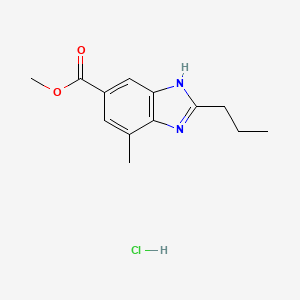
![2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane](/img/structure/B1386998.png)
![(3-Morpholin-4-ylpropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386999.png)
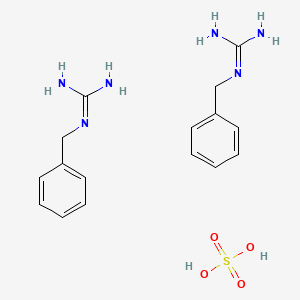
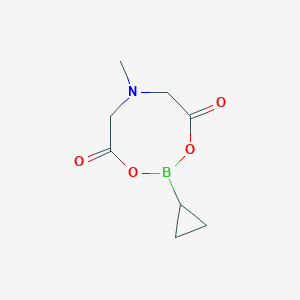
![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1387004.png)

![(2-Methoxyethyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1387007.png)
![4-{[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1387010.png)
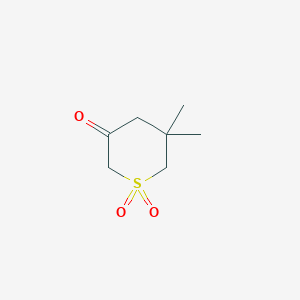
![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)
![Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1387015.png)
